molecular formula C15H17NO2 B14745072 Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate CAS No. 3274-67-7

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate

Cat. No.: B14745072
CAS No.: 3274-67-7
M. Wt: 243.30 g/mol
InChI Key: XYPRHOAISYCPFQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of a base, followed by cyclization and subsequent functionalization to introduce the phenyl group . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

    Ethyl 4-phenyl-1H-pyrrole-2-carboxylate: Similar structure but without the methyl groups at positions 3 and 5.

    3,5-Dimethyl-4-phenyl-1H-pyrrole-2-carboxylic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness

Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate is unique due to the combination of its phenyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

3274-67-7

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-18-15(17)14-10(2)13(11(3)16-14)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3

InChI Key

XYPRHOAISYCPFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C2=CC=CC=C2)C

Origin of Product

United States

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